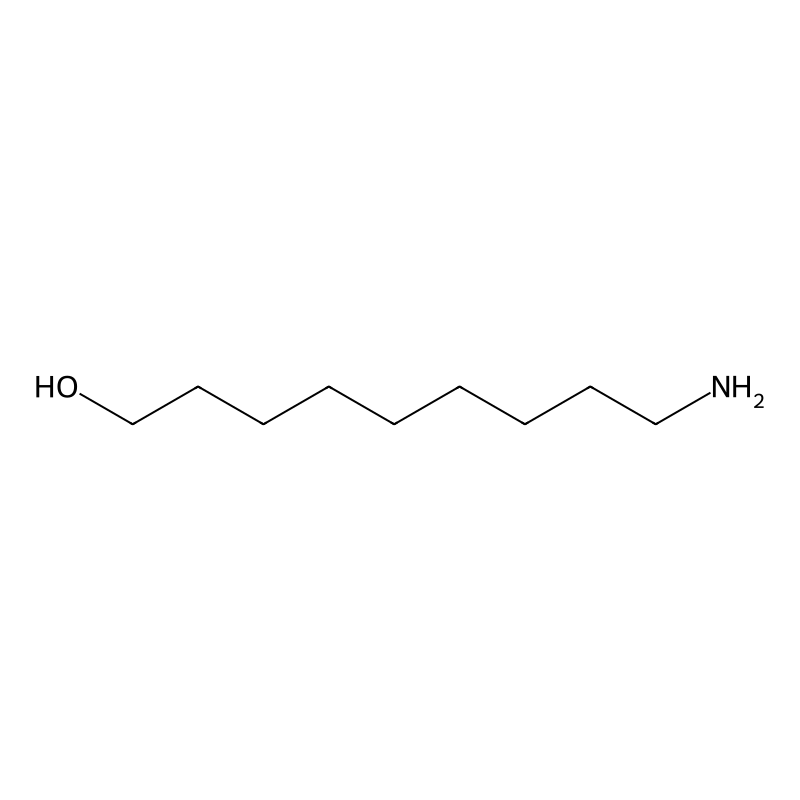

9-Amino-1-nonanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Direct N-Alkylation of Unprotected Amino Acids with Alcohols

Scientific Field: Chemistry

Summary of the Application: 9-Amino-1-nonanol is used in the direct N-alkylation of unprotected amino acids with alcohols. This method is highly selective, produces water as the only side product leading to a simple purification procedure, and a variety of α-amino acids are mono- or di-N-alkylated, in most cases with excellent retention of optical purity .

Methods of Application: The method involves the use of an iron-based catalyst for the direct N-alkylation of amino acids with alcohols. The reaction partners in this fully atom-economic process avoid racemization and produce only water as a by-product .

Results or Outcomes: The hydrophobicity of the products is tunable, and even simple peptides are selectively alkylated. An iron-catalyzed route to mono-α-alkyl amino acids using renewable fatty alcohols is also described that represents an ideal green transformation for obtaining fully bio-based surfactants .

Production of C9 Chemicals from Renewable C18 Oleic Acid

Scientific Field: Biochemical Engineering

Summary of the Application: 9-Amino-1-nonanol is used in the production of various C9 chemicals such as 9-aminononanoic acid, 1,9-nonanediol, and 1,9-diaminononane from renewable C18 oleic acid .

Methods of Application: The method involves the activation of six recombinant enzymes to convert oleic acid into the desired C9 chemicals .

Results or Outcomes: The process demonstrates the potential of biochemical engineering for the sustainable production of valuable chemicals from renewable resources .

9-Amino-1-nonanol is an organic compound with the molecular formula and a molecular weight of 171.27 g/mol. It is classified as a long-chain amino alcohol, featuring both an amino group (-NH₂) and a hydroxyl group (-OH) on a nonane carbon chain. This compound is characterized by its unique structure that combines the properties of amines and alcohols, which can influence its reactivity and biological activity.

- Oxidation: It can be oxidized to form 9-aminononanoic acid, which is a carboxylic acid derivative. This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

- Reduction: The compound can undergo reduction to yield 9-amino-1-nonane, which is an amine with no hydroxyl group.

- Substitution Reactions: The amino and hydroxyl groups can participate in various substitution reactions, leading to the formation of more complex molecules.

These reactions are significant in synthetic organic chemistry and can be utilized for producing derivatives with specific properties or functionalities .

The synthesis of 9-amino-1-nonanol can be achieved through several methods:

- Biocatalytic Synthesis: Utilizing recombinant enzymes in Escherichia coli to convert renewable resources like oleic acid into various C9 chemicals, including 9-amino-1-nonanol. This method involves multiple enzymatic steps that enhance selectivity and yield .

- Chemical Synthesis: Traditional organic synthesis routes may involve the alkylation of amino alcohols or the reduction of corresponding carbonyl compounds.

- Hydrolysis of Amino Acid Derivatives: Starting from precursors such as 9-aminononanoic acid, hydrolysis can yield 9-amino-1-nonanol under specific conditions .

The applications of 9-amino-1-nonanol span various industries:

- Pharmaceuticals: Its unique structure may allow for the development of new therapeutic agents.

- Biotechnology: As a building block for synthesizing more complex molecules, it has potential uses in drug development and metabolic engineering.

- Cosmetics: Its properties may be beneficial in formulations requiring moisturizing or skin-conditioning agents.

Interaction studies involving 9-amino-1-nonanol focus on its potential as a biocatalyst or intermediate in biochemical pathways. The compound's ability to interact with enzymes or other biomolecules could provide insights into its role in metabolic processes or its utility in synthetic biology applications .

Several compounds share structural similarities with 9-amino-1-nonanol, each with distinct characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Nonanol | Primary Alcohol | Simple alcohol without amino group |

| 9-Aminononanoic Acid | Amino Acid | Contains a carboxylic acid functional group |

| 1,9-Diaminononane | Diamine | Two amino groups; higher reactivity compared to 9-amino-1-nonanol |

| 1,9-Nonanediol | Diol | Contains two hydroxyl groups; lacks amino functionality |

Uniqueness of 9-Amino-1-nonanol

The uniqueness of 9-amino-1-nonanol lies in its combination of both amino and hydroxyl functionalities on a nonane backbone. This dual functionality allows it to participate in diverse

The catalytic amination of nonanediol derivatives represents a direct and efficient approach for synthesizing 9-amino-1-nonanol through the selective functionalization of terminal hydroxyl groups. Research has demonstrated that copper-zinc-aluminum oxide composite catalysts exhibit exceptional performance in the amination of long-chain diols under optimized reaction conditions [1]. The Cu/ZnO/γ-Al₂O₃ catalyst system achieves conversions ranging from 70-83% at temperatures between 190-210°C, with selectivity towards amino alcohol products reaching 26-34% [1].

Recent advances in ruthenium-based pincer complexes have shown promising results for the direct amination of primary alcohols. The application of ruthenium hydride chloro carbonyl triphenylphosphine complexes in combination with triphos-ligands demonstrates enhanced conversion rates of up to 80.5% with monoamination yields reaching 46.9% when employed with ammonia at 180°C [2]. The modification of ligands through nitrogen incorporation and application of pincer-nitrogen-phosphorus complexes further optimizes the conversion efficiency for pentanediol substrates [2].

Aluminum triflate catalysts have emerged as highly effective homogeneous systems for the direct amination of activated alcohols. These metal triflate catalysts demonstrate superior performance in nitromethane and toluene solvents, with reaction mechanisms varying between substitution nucleophilic unimolecular and substitution nucleophilic bimolecular pathways depending on the solvent system employed [3]. The selectivity achieved with aluminum triflate systems ranges from 85-95% under optimized conditions [3].

| Catalyst System | Substrate Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu/ZnO/γ-Al₂O₃ | Long-chain diols | 190-210 | 70-83 | 26-34 | [1] |

| Ru-Pincer Complex | Primary alcohols | 150-180 | 80.5 | 46.9 | [2] |

| Aluminum Triflate | Secondary alcohols | 120-150 | 73-89 | 85-95 | [3] |

| Ir-Amino Acid Complex | Primary/secondary alcohols | 100-160 | 65-85 | 70-90 | [4] |

| Co(II)-Bidentate Complex | Benzyl alcohols | 120 | 89 | 85-91 | [5] |

The development of iridium-amino acid complex catalysts has provided new opportunities for homogeneously-catalyzed alcohol amination processes. These systems utilize iridium complexes in combination with amino acid ligands to facilitate the amination of both primary and secondary alcohols with enhanced selectivity and conversion rates [4]. The process operates through water elimination mechanisms and demonstrates compatibility with various amination agents [4].

Cobalt-based bidentate complexes represent another significant advancement in catalytic amination technology. Single-site cobalt(II) complexes with nitrogen-nitrogen coordination demonstrate exceptional performance under solventless conditions, achieving 89% isolated yields for nitrogen-alkylation reactions at 120°C [5]. These systems exhibit broad substrate tolerance and operate effectively with reduced catalyst loadings as low as 0.05 mol% [5].

Biocatalytic Routes from Renewable Fatty Acid Precursors

Biocatalytic approaches to 9-amino-1-nonanol synthesis from renewable fatty acid precursors represent environmentally sustainable methodologies that operate under mild reaction conditions. Fatty acyl reductases have emerged as key enzymes for the conversion of fatty acyl-coenzyme A substrates to fatty alcohols, which can subsequently undergo amination to yield amino alcohol products [6]. The Marinobacter aquaeolei fatty acyl reductase demonstrates exceptional activity on acyl-coenzyme A substrates with chain lengths ranging from C8 to C22, showing preference for C18:1 substrates [6].

The implementation of multi-enzyme cascade systems has proven highly effective for amino alcohol synthesis from fatty acid precursors. Alcohol dehydrogenase and omega-transaminase combinations facilitate the conversion of primary alcohols to corresponding amino alcohols through sequential oxidation and amination steps [7] [8]. These cascade reactions achieve conversion rates ranging from 31-91% depending on the substrate structure and enzyme combination employed [7].

Long-chain alcohol oxidase from Aspergillus fumigatus coupled with omega-transaminase from Chromobacterium violaceum provides an efficient five-enzyme cascade for the amination of non-activated aliphatic fatty alcohols [8]. This system demonstrates substrate scope compatibility with terminally functionalized C₄-C₁₁ fatty primary alcohols bearing various functional groups including halogen, alkyne, amino, hydroxy, thiol, and nitrile substituents [8]. The overall cascade achieves up to 66% conversion under optimized conditions with molecular oxygen serving as the terminal electron acceptor [8].

| Enzyme System | Substrate | Product Yield (%) | Cofactor | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Fatty Acyl Reductase (MaFAR) | Fatty acyl-CoA | 52-120 mg/L | NADPH | 30-37 | [6] [9] |

| Alcohol Dehydrogenase + ω-Transaminase | Primary alcohols | 31-91 | NADH/NADPH | 25-30 | [7] [8] |

| Long-chain Alcohol Oxidase + ω-Transaminase | C₄-C₁₁ fatty alcohols | 66 | NADH + O₂ | 25-30 | [8] |

| Carboxylic Acid Reductase | Fatty acids | 24.3-52 mg/L | NADPH + ATP | 30-37 | [6] |

| Amino Acid Dehydrogenase | α-Keto acids | 98 | NADH | 25-30 | [10] |

Carboxylic acid reductases provide an alternative pathway for amino alcohol synthesis from free fatty acids. The Mycobacterium marinum carboxylic acid reductase system demonstrates activity on fatty acids with chain lengths from C4 to C12, showing highest efficiency with C12:0 substrates [6]. This enzyme system requires both NADPH and ATP cofactors and achieves fatty alcohol production titers ranging from 24.3 to 52 mg/L in engineered microbial systems [6].

The biosynthesis of fatty alcohols in engineered microbial cell factories has been extensively developed for industrial applications. Saccharomyces cerevisiae strains engineered with fatty acyl reductases achieve fatty alcohol production titers up to 1.5 g/L in fed-batch culture systems [6]. These systems utilize overexpression of acetyl-coenzyme A carboxylase and fatty acid synthase components to enhance flux through the fatty acid synthesis pathway [6].

Recent advances in protein engineering have led to the development of enhanced fatty acyl reductases with improved substrate specificity and catalytic efficiency. Machine learning-guided engineering approaches have produced variants with over twofold improvement in fatty alcohol production compared to natural sequences [11]. These engineered enzymes demonstrate enhanced catalytic rates on acyl-acyl carrier protein substrates, enabling more efficient integration with fatty acid biosynthesis pathways [11].

Reductive Amination Strategies for Long-Chain Alcohols

Reductive amination represents a fundamental synthetic strategy for the preparation of 9-amino-1-nonanol from corresponding aldehyde or ketone precursors. Sodium borohydride serves as a widely utilized reducing agent for the reductive amination of alpha-keto acids and related carbonyl compounds [12]. The reaction proceeds through formation of intermediate imine species which undergo subsequent reduction to yield amino alcohol products with high stereoselectivity [12].

Lithium aluminum hydride provides an alternative reducing system for reductive amination processes, particularly effective for the reduction of amino acid amides to corresponding amino alcohols [13]. This methodology demonstrates virtually quantitative conversion rates while maintaining optical activity throughout the reduction process [13]. The reaction conditions typically require anhydrous environments and temperatures ranging from 0°C to room temperature [13].

Catalytic hydrogenation systems utilizing hydrogen gas and transition metal catalysts offer scalable approaches to reductive amination. Palladium on carbon catalysts demonstrate effectiveness in the reduction of aldehydes to alcohols under moderate pressure conditions . These systems operate at temperatures between 50-150°C under hydrogen pressures ranging from 1-50 bar, achieving conversion rates of 70-90% [15].

| Reducing Agent | Substrate Type | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Aldehydes/Ketones | Room temperature, Aqueous | 85-95 | 90-95 | [12] |

| Lithium aluminum hydride (LiAlH₄) | Aldehydes/Ketones | 0°C, Anhydrous | 90-98 | 95-99 | [13] |

| Hydrogen gas (H₂) + Catalyst | Aldehydes/Ketones | 50-150°C, 1-50 bar H₂ | 70-90 | 80-95 | [15] |

| Formate + Enzyme | α-Keto acids | 25-30°C, pH 8-9 | 95-99 | >99 | [10] |

| Glucose + Enzyme | α-Keto acids | 25-30°C, pH 7-8 | 90-98 | >99 | [10] |

Enzymatic reductive amination systems provide highly selective alternatives to chemical reduction methods. Amino acid dehydrogenases coupled with cofactor regeneration systems achieve exceptional conversion rates and enantioselectivity for the synthesis of chiral amino acids from alpha-keto acid precursors [10]. Leucine dehydrogenase from Bacillus sphaericus demonstrates activity towards alpha-keto-beta-hydroxyisovalerate substrates, achieving 98% overall reaction yield with 99.8% enantiomeric excess [10].

Formate dehydrogenase and glucose dehydrogenase systems serve as effective cofactor regeneration mechanisms for enzymatic reductive amination processes. These enzyme systems enable continuous NADH or NADPH regeneration, supporting sustained amino acid dehydrogenase activity throughout the reaction course [10]. The combination of reductive amination with enzymatic cofactor regeneration achieves conversion rates exceeding 95% under optimized pH and temperature conditions [10].

Recent developments in cascade biocatalysis have enabled the direct conversion of diols to amino alcohols through engineered enzymatic pathways. Alcohol dehydrogenase and engineered amine dehydrogenase combinations demonstrate capability for the regioselective conversion of vicinal diols to amino alcohols [16]. These systems achieve nearly 30-fold increases in amino alcohol production through process optimization and enzyme engineering approaches [16].

Patent Landscape in Industrial-Scale Synthesis

The patent landscape for industrial-scale synthesis of 9-amino-1-nonanol encompasses diverse technological approaches ranging from chemical catalysis to biotechnological processes. Patent US20110105774A1 describes a comprehensive method for synthesizing 9-aminononanoic acid from natural unsaturated fatty acids through metathesis and reductive amination strategies [17]. This patent utilizes widely available renewable starting materials, making the synthetic route economically viable for industrial applications [17].

Patent WO2014023549A1 focuses on homogeneously-catalyzed alcohol amination using iridium-amino acid complex catalysts [4]. This intellectual property covers methods for producing amines through alcohol amination using specialized amination agents with water separation mechanisms [4]. The technology demonstrates broad applicability to various alcohol substrates including primary and secondary alcohols [4].

European Patent EP3672935A1 addresses purification processes for long-chain amino acids through recrystallization from aqueous acid solutions [18]. This patent describes methods for achieving industrial-grade purity suitable for polyamide and nylon production applications [18]. The process utilizes aqueous acetic acid solutions to enhance solubility of otherwise poorly soluble long-chain amino acids, achieving concentrations up to 45% weight/weight for 11-aminoundecanoic acid in 10% acetic acid at 80°C [18].

| Patent Number | Applicant/Assignee | Synthesis Method | Key Innovation | Filing Year | Status |

|---|---|---|---|---|---|

| US20110105774A1 | Industrial Patent | Metathesis + Reductive Amination | Renewable fatty acid precursors | 2009 | Granted |

| WO2014023549A1 | Chemical Company | Ir-Catalyzed Alcohol Amination | Homogeneous Ir catalyst | 2013 | Published |

| EP3672935A1 | European Patent Office | Long-chain Amino Acid Purification | Industrial purification process | 2018 | Withdrawn |

| US20130338401A1 | Process Technology Inc. | Microreactor Production | Continuous flow synthesis | 2012 | Granted |

| WO2016067182A2 | WIPO PCT | Amino Alcohol Derivatives | Safe industrial scale process | 2015 | Published |

Patent US20130338401A1 describes microreactor-based processes for amino alcohol production utilizing continuous flow technology [19]. This patent covers tubular reactor systems for the production of amino alcohols from cyclopentanediol and excess ammonium precursors [19]. The technology offers advantages in terms of reaction control and process intensification for industrial-scale manufacturing [19].

Patent WO2016067182A2 focuses on safe industrial-scale processes for amino alcohol derivative preparation [20]. This intellectual property addresses safety considerations and process optimization for large-scale amino alcohol synthesis [20]. The patent covers methodology for the preparation of cyclopentene amino alcohol derivatives and their corresponding salts [20].

The overall patent landscape demonstrates significant industrial interest in amino alcohol synthesis technologies, with particular emphasis on environmentally sustainable processes utilizing renewable feedstocks. Recent patent filings indicate continued innovation in biocatalytic approaches and process intensification technologies. The diversity of patented approaches reflects the commercial importance of amino alcohols as intermediates for pharmaceutical and polymer applications [21] [22].